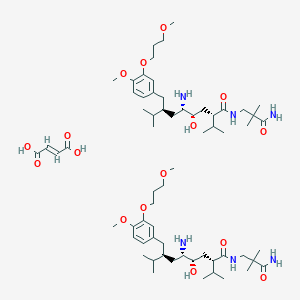

Aliskiren fumarate

Description

Properties

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H53N3O6.C4H4O4/c2*1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h2*10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23-,24-,25-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRSDBSKUSSCGU-KRQUFFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H110N6O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173334-58-2 | |

| Record name | Aliskiren fumarate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,4S,5S,7S)-5-Amino-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-[4-methoxy-3-(3-methoxypropoxy)benzyl]-8-methylnonanamide hemifumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALISKIREN HEMIFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A0P8G029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aliskiren Fumarate's Mechanism of Action in Renal Fibrosis: An In-depth Technical Guide

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the final common pathological pathway for nearly all forms of chronic kidney disease (CKD), leading to end-stage renal disease.[1][2] The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and renal hemodynamics, and its overactivation is a key driver of renal fibrosis.[3][4] Angiotensin II (Ang II), the primary effector of the RAAS, promotes fibrosis through various mechanisms, including stimulating pro-fibrotic growth factors, inducing inflammation, and generating oxidative stress.[1][5] Aliskiren, the first-in-class oral direct renin inhibitor, offers a unique therapeutic approach by targeting the RAAS at its rate-limiting step.[6][7][8] This guide provides a detailed technical overview of the molecular mechanisms through which aliskiren fumarate exerts its anti-fibrotic effects in the kidney, supported by experimental data and methodologies.

Core Mechanism of Action: Direct Renin Inhibition

The primary mechanism of aliskiren is the direct, high-affinity binding to the active site of the enzyme renin.[8] This action blocks the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the RAAS cascade.[3][7] Unlike Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs), which act downstream, aliskiren's upstream inhibition leads to a more comprehensive blockade of the system. It not only prevents the formation of Ang I and subsequently Ang II but also mitigates the compensatory rise in plasma renin activity often seen with ACEi and ARB therapy.[9][10]

Modulation of Key Pro-Fibrotic Signaling Pathways

Aliskiren's anti-fibrotic effects are mediated through the downregulation of several key signaling cascades that are pathologically activated in renal disease.

TGF-β is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of renal fibrosis.[2] Ang II is a known inducer of TGF-β1 synthesis.[3] By reducing Ang II levels, aliskiren effectively suppresses the TGF-β/Smad signaling pathway. Experimental studies have consistently demonstrated that aliskiren treatment leads to a significant reduction in TGF-β mRNA expression and protein levels in fibrotic kidneys.[11][12] This inhibition, in turn, decreases the phosphorylation of Smad3, a key downstream transcription factor, leading to reduced expression of target genes like collagen and α-smooth muscle actin (α-SMA).[13]

The MAPK family, including ERK1/2 and p38, are crucial intracellular signaling molecules that regulate cell proliferation, inflammation, and fibrosis.[14] Both Ang II and the binding of (pro)renin to the (pro)renin receptor ((P)RR) can trigger the activation of these pathways.[3][9] Aliskiren has been shown to cancel the activation of pro-fibrotic p38 and Erk MAPKs in the kidneys of animal models with renal disease.[15][16] This effect contributes to its renoprotective properties by interfering with fibrogenic cytokine production and cellular stress responses.[10]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in inflammation and fibrosis.[17][18] While direct inhibition is not its primary mechanism, aliskiren indirectly attenuates JAK/STAT activation. By reducing RAAS-mediated inflammation and cytokine production, aliskiren lessens the stimuli that activate this pathway, thereby contributing to its anti-inflammatory and anti-fibrotic effects in the kidney.[19][20]

Effects on Inflammation, Oxidative Stress, and ECM Deposition

-

Anti-inflammatory Effects: Renal fibrosis is closely linked to chronic inflammation. Aliskiren has been shown to reduce the infiltration of inflammatory cells, such as CD68-positive macrophages, into the kidney interstitium.[12][15] It also decreases the renal expression of pro-inflammatory mediators like monocyte chemotactic protein-1 (MCP-1) and osteopontin.[10][12]

-

Reduction of Oxidative Stress: Oxidative stress is a key contributor to renal cell damage and fibrosis.[21] Aliskiren possesses potent anti-fibrotic activity mediated by the reduction of oxidative stress and fibrogenic cytokines.[6][15][22] Studies in patients with CKD have shown that aliskiren significantly reduces urinary excretion of 15-F(2α)-isoprostane, a marker of oxidative stress, compared to placebo.[23]

-

Inhibition of Extracellular Matrix (ECM) Deposition: The hallmark of fibrosis is the excessive deposition of ECM proteins. Aliskiren therapy effectively reduces the accumulation of key ECM components, including fibronectin and collagens (Type I and IV), in both the glomerulus and the tubulointerstitium.[10][11][21] In cultured podocytes exposed to high glucose, aliskiren significantly reduced the mRNA and protein levels of fibronectin and collagen α5(IV).[24][25] It also modulates the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), further contributing to the resolution of fibrosis.[10]

Experimental Evidence and Protocols

The anti-fibrotic effects of aliskiren have been validated in numerous preclinical models of renal fibrosis. The quantitative outcomes and methodologies of key studies are summarized below.

| Study Model | Key Findings | Quantitative Results | Reference |

| COL4A3-/- Mice (Non-hypertensive progressive fibrosis) | Prolonged lifespan, reduced proteinuria and serum urea, decreased ECM accumulation, and reduced pro-fibrotic cytokines. | - Lifespan prolonged by 18% (78.6 vs. 66.6 days, P < 0.05).- TGF-β1 protein expression reduced by ~33% .- CTGF protein expression reduced by >20% . | [11][26] |

| Unilateral Ureteral Obstruction (UUO) (Inflammatory fibrosis) | Decreased inflammatory markers and fibrosis. | - Significant reduction in CD68+ cells, MCP-1, and osteopontin mRNA.- Significant decrease in TGF-β mRNA, α-SMA immunostaining, and Masson's trichrome stained areas. | [12][27] |

| Cultured Mouse Podocytes (High-glucose model) | Mitigated pro-fibrotic and apoptotic effects of high glucose. | - Significant reduction in mRNA and protein levels of fibronectin, collagen α5(IV), and TIMP1.- Significant decrease in cleaved caspase-3 (apoptosis marker). | [24][25] |

| Diabetic KK-Ay Mice (Diabetic nephropathy) | Improved albuminuria and renal fibrosis, attenuated inflammation and ECM gene expression. | - Significant attenuation of increases in mRNA for MMPs, TIMPs, fibronectin, type IV collagen, and MCP-1.- Significant suppression of renal MAPK and NF-κB activity. | [10] |

1. Unilateral Ureteral Obstruction (UUO) Model

-

Objective: To induce rapid-onset renal inflammation and interstitial fibrosis.[1]

-

Animals: Typically male C57BL/6 mice (10-12 weeks old).[12]

-

Procedure: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter. The left ureter is completely ligated at two points using a non-absorbable suture. Sham-operated animals undergo the same procedure without ureteral ligation.

-

Treatment: Aliskiren (e.g., 25-50 mg/kg/day) or vehicle is administered, often via oral gavage or osmotic minipumps, starting from the day of surgery for a period of 7 to 14 days.[12]

-

Analysis: After the treatment period, animals are euthanized, and kidneys are harvested. Tissues are processed for:

-

Histology: Masson’s trichrome staining to assess collagen deposition (fibrosis).

-

Immunohistochemistry: Staining for markers like α-SMA (myofibroblast activation), CD68 (macrophage infiltration), and TGF-β.

-

Gene Expression: Real-time RT-PCR to quantify mRNA levels of pro-fibrotic and pro-inflammatory genes (e.g., Col1a1, Tgfb1, Mcp1).

-

Protein Analysis: Western blotting to measure protein levels of key signaling molecules (e.g., p-Smad3, p-p38).

-

References

- 1. Renal Interstitial Fibrosis and Angiotensin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of TGF-β signaling new approaches toward kidney disease and fibrosis therapy [ijbs.com]

- 3. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aliskiren in the treatment of renal disease; a narrative review [jparathyroid.com]

- 5. Angiotensin II and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of aliskiren as an antifibrotic drug in experimental models: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Aliskiren - Wikipedia [en.wikipedia.org]

- 9. jparathyroid.com [jparathyroid.com]

- 10. Effect of the Direct Renin Inhibitor Aliskiren on Urinary Albumin Excretion in Spontaneous Type 2 Diabetic KK-A y Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Aliskiren ameliorates renal inflammation and fibrosis induced by unilateral ureteral obstruction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.ekb.eg [journals.ekb.eg]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. The role of the Janus kinase family/signal transducer and activator of transcription signaling pathway in fibrotic renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAK/STAT signaling in renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | JAK/STAT signaling in diabetic kidney disease [frontiersin.org]

- 21. probiologists.com [probiologists.com]

- 22. researchgate.net [researchgate.net]

- 23. Aliskiren attenuates oxidative stress and improves tubular status in non-diabetic patients with chronic kidney disease-Placebo controlled, randomized, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The renin inhibitor aliskiren attenuates high-glucose induced extracellular matrix synthesis and prevents apoptosis in cultured podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Renin Inhibitor Aliskiren Attenuates High-Glucose Induced Extracellular Matrix Synthesis and Prevents Apoptosis in Cultured Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Renal protective effects of aliskiren beyond its antihypertensive property in a mouse model of progressive fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ovid.com [ovid.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Aliskiren Fumarate

For Researchers, Scientists, and Drug Development Professionals

Aliskiren fumarate, the hemifumarate salt of aliskiren, is the first in a class of orally active, nonpeptide direct renin inhibitors.[1][2] It is utilized in the management of hypertension, acting on the renin-angiotensin-aldosterone system (RAAS) at its initial and rate-limiting step.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for this compound, intended to support research and development activities.

Chemical and Physical Properties

This compound is a white to slightly yellowish crystalline powder.[5][6] It is characterized by its high water solubility, which is a key attribute for an orally administered drug.[2][4] A summary of its chemical and physical properties is presented below.

| Property | Value | References |

| IUPAC Name | bis((2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide);(E)-but-2-enedioic acid | [1] |

| Molecular Formula | C30H53N3O6 • 0.5 C4H4O4 | [5] |

| Molecular Weight | 609.8 g/mol | [5][7] |

| CAS Number | 173334-58-2 | [1][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Highly soluble in water; Soluble in phosphate buffer and n-octanol. | [2][6][8] |

| Melting Point | >95 °C | [8] |

| logP | 2.45 | [8] |

| IC50 (Renin) | 0.6 nM (for human enzyme) | [7] |

Synthesis of this compound

The synthesis of aliskiren is a complex process involving multiple stereospecific steps to construct its four chiral centers.[5] Several synthetic routes have been developed, often involving the coupling of key intermediates.[2][9][] A common strategy involves the aminolysis of a lactone intermediate followed by reduction.[11]

One documented method for the synthesis of Aliskiren involves the reduction of an azide intermediate.[11]

Materials:

-

Compound-Z (azide intermediate)

-

Ethanolamine

-

Ethanol or Methanol

-

Palladium on carbon (Pd/C, 5% w/w)

-

Fumaric acid

-

Acetonitrile

-

Dichloromethane

-

Sodium bisulfite solution

-

Brine

Procedure:

-

Hydrogenation: Dissolve Compound-Z (12.3 g) and ethanolamine (1.3 g) in ethanol. Hydrogenate the mixture at approximately 3 kg pressure in the presence of Pd/C (600 mg) for 3-4 hours.[11]

-

Catalyst Removal: After the reaction is complete, filter the mixture to remove the Pd/C catalyst.[11]

-

Salt Formation: Treat the clear filtrate with fumaric acid (1.23 g).[11]

-

Purification and Concentration: Filter the solution through a Celite pad to obtain a particle-free solution. Concentrate the solution under reduced pressure at a temperature below 40°C.[11]

-

Crystallization: To the resulting residue, add a mixture of acetonitrile/ethanol (97:3). Stir the solution overnight to facilitate the crystallization of the product.[11]

-

Isolation and Drying: Cool the product slurry, filter it, and wash the solid with pre-chilled acetonitrile. Dry the final product under vacuum at 35°C to yield Aliskiren hemifumarate (9 g).[11]

Mechanism of Action: Direct Renin Inhibition

Aliskiren functions by directly inhibiting renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[12][13] This is the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[3][14] By blocking this step, aliskiren prevents the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1][14] This upstream inhibition of the RAAS leads to a reduction in blood pressure.[13]

Experimental Protocols for Analysis

The quantification of aliskiren in pharmaceutical formulations is crucial for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for this purpose.[15][16]

Instrumentation:

-

HPLC system with a UV-Visible detector.[15]

-

Stationary Phase: Waters Xbridge C18 column (150 × 4.6mm, 5μm particle size).[15]

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.03% Trifluoroacetic acid (TFA) in water and a solution of 0.03% TFA in Acetonitrile and water (95:5).[15] Another reported mobile phase is a mixture of phosphate buffer, methanol, and acetonitrile (55:10:35, v/v).[17]

-

Column Temperature: 25°C.[16]

Sample Preparation:

-

Accurately weigh tablet powder equivalent to 30 mg of Aliskiren and transfer to a 100 mL volumetric flask.[17]

-

Add mobile phase and sonicate to dissolve the drug.[17]

-

Make up the volume to the mark with the mobile phase to get a stock solution of 300 µg/mL.[17]

-

Filter the solution through a 0.2 µm membrane filter.[17]

-

Dilute a portion of the stock solution with the mobile phase to a final concentration within the calibration range (e.g., 90 µg/mL).[17]

Validation Parameters:

-

Linearity: The method is typically linear over a concentration range of 30-150 µg/mL or 1.2-240 µg/ml.[17][18]

-

Accuracy: Determined by recovery studies, with typical recoveries in the range of 97.1–100.26%.[15][17]

-

Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) with %RSD values typically below 2%.[18]

Pharmacokinetic Properties

Aliskiren exhibits a pharmacokinetic profile characterized by low bioavailability and a long half-life, which allows for once-daily dosing.[3]

| Parameter | Value | References |

| Bioavailability | 2.0% - 2.5% | [13] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [13] |

| Plasma Protein Binding | ~49% - 95% | [3] |

| Half-life (t1/2) | ~24 hours | [3] |

| Metabolism | Does not undergo significant hepatic metabolism; not a major substrate for CYP450 enzymes. | [3] |

| Excretion | Primarily excreted in feces; about 1% excreted in urine. | [3] |

| Steady State | Achieved in 7-8 days | [13] |

Conclusion

This guide provides essential technical information on this compound for the scientific community. The detailed protocols for synthesis and analysis, coupled with a clear understanding of its chemical properties and mechanism of action, serve as a valuable resource for researchers. The provided diagrams and data tables offer a structured and accessible format for this complex information, facilitating further investigation and application of this compound in a research setting.

References

- 1. Aliskiren Hemifumarate | C64H110N6O16 | CID 6918427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Aliskiren - BioPharma Notes [biopharmanotes.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 11. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 12. Aliskiren - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. researchgate.net [researchgate.net]

In-Vitro Interaction of the (Pro)renin Receptor with Aliskiren Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The (pro)renin receptor ((P)RR) has emerged as a key component of this system, mediating both angiotensin II-dependent and -independent signaling pathways upon binding of its ligands, renin and prorenin. Aliskiren, a direct renin inhibitor, is an established therapeutic agent for hypertension. This technical guide provides an in-depth overview of the in-vitro interaction between the (P)RR and Aliskiren fumarate, focusing on binding kinetics, downstream signaling effects, and detailed experimental methodologies.

Data Presentation: Quantitative Analysis of Aliskiren Interaction

The following table summarizes the key quantitative data from in-vitro studies on the interaction of Aliskiren with renin and the (pro)renin receptor.

| Parameter | Molecule | Condition | Value | Reference |

| IC50 | Renin | Free | 0.6 - 1.5 nM | [1][2] |

| Renin | Free | 0.72 nmol/L | [3][4] | |

| Ki | Renin | Free | 0.18 nmol/L | [3][4] |

| (P)RR-bound Renin | In Vitro | 0.14 nmol/L | [3][4] | |

| (P)RR-bound Prorenin | In Vitro | 0.15 nmol/L | [3][4] | |

| Kd | (P)RR-bound Renin | Surface Plasmon Resonance | 0.46 ± 0.03 nmol/L | [3][4] |

| (P)RR-bound Prorenin | Surface Plasmon Resonance | 0.25 ± 0.01 nmol/L | [3][4] |

Signaling Pathways and Experimental Workflows

(Pro)renin Receptor Signaling Pathway

Binding of prorenin or renin to the (P)RR can trigger intracellular signaling cascades independent of angiotensin II generation. A key pathway involves the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). In-vitro studies have consistently shown that while prorenin binding to the (P)RR induces ERK1/2 phosphorylation, this effect is not inhibited by Aliskiren.[5] This suggests that Aliskiren's mechanism of action is specific to the catalytic site of renin and does not interfere with the conformational changes in the (P)RR that lead to downstream signaling.

Experimental Workflow: Investigating Aliskiren's Effect on ERK1/2 Phosphorylation

This workflow outlines the key steps to assess the impact of Aliskiren on prorenin-induced ERK1/2 phosphorylation in a cell-based assay.

Experimental Protocols

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a commonly used cell line for studying (P)RR signaling.

-

Coating Culture Vessels:

-

Prepare a fibronectin solution (e.g., 1 mg/mL in sterile water).

-

Coat culture flasks or plates with the fibronectin solution at a concentration of 1-5 µg/cm².

-

Incubate for at least 30 minutes at 37°C.

-

Aspirate the excess solution before seeding cells.

-

-

Cell Seeding and Maintenance:

-

Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

-

Seed cells onto the fibronectin-coated vessels in a complete endothelial cell growth medium.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Subculture cells when they reach 80-90% confluency.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between molecules. The BIAcore system is frequently cited for these studies.[3][4]

-

Immobilization of (P)RR:

-

Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified (P)RR protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

-

-

Binding Analysis of Aliskiren:

-

Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP).

-

Inject the Aliskiren solutions over the (P)RR-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each Aliskiren injection using a low pH buffer or other appropriate regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

In-Vitro Renin Activity Assay

This assay measures the enzymatic activity of renin by quantifying the amount of angiotensin I produced from angiotensinogen.

-

Sample Preparation and Incubation:

-

Prepare a reaction mixture containing purified renin or (P)RR-bound renin, angiotensinogen, and a buffer at physiological pH.

-

For inhibition studies, pre-incubate the renin with various concentrations of this compound.

-

Initiate the reaction by adding angiotensinogen and incubate at 37°C for a defined period.

-

-

Quantification of Angiotensin I by ELISA:

-

Stop the enzymatic reaction.

-

Use a commercially available Angiotensin I ELISA kit.

-

Add the reaction samples and standards to the antibody-coated microplate.

-

Follow the kit manufacturer's instructions for incubation with detection antibody and substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of Angiotensin I from the standard curve and determine the renin activity.

-

Western Blot for ERK1/2 Phosphorylation

This technique is used to detect the phosphorylation status of ERK1/2 as a marker of (P)RR signaling activation.

-

Cell Treatment and Lysis:

-

Seed HUVECs in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Pre-incubate the cells with this compound or vehicle control for a specified time.

-

Stimulate the cells with prorenin for various time points.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

SDS-PAGE and Immunoblotting:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Conclusion

The in-vitro evidence robustly demonstrates that this compound is a potent inhibitor of the enzymatic activity of both free and (P)RR-bound renin. However, it does not block the prorenin-induced, angiotensin II-independent signaling through the (P)RR, as evidenced by the lack of inhibition of ERK1/2 phosphorylation. These findings underscore the specific mechanism of action of Aliskiren, targeting the catalytic function of renin while not interfering with the receptor's intrinsic signaling capabilities. This distinction is crucial for researchers in the field of cardiovascular pharmacology and drug development. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible in-vitro investigation of (P)RR-ligand interactions and their downstream consequences.

References

- 1. sceti.co.jp [sceti.co.jp]

- 2. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ibl-america.com [ibl-america.com]

- 4. A modified protocol for the isolation and culture of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Renin ELISA: In-Depth Technical Guide for Accurate Plasma and Serum Quantification – European Society for Biomaterials (ESB) [esb2017.org]

Aliskiren fumarate's effect on the renin-angiotensin-aldosterone system cascade

An In-depth Technical Guide on Aliskiren Fumarate's Effect on the Renin-Angiotensin-Aldosterone System Cascade

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Dysregulation of this system is a key factor in the pathophysiology of hypertension and related cardiovascular and renal diseases.[2][3] The RAAS cascade is initiated by the enzyme renin, which is secreted by the kidneys.[4] Renin cleaves its only known substrate, angiotensinogen, to form the inactive decapeptide angiotensin I (Ang I).[5] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent vasoconstrictor angiotensin II (Ang II).[1] Ang II exerts its effects by binding to AT₁ receptors, leading to vasoconstriction, and stimulating the release of aldosterone, which promotes sodium and water retention.[1][6]

Aliskiren is the first in a class of orally active, non-peptide, direct renin inhibitors.[2][7] It is designed to block the RAAS at its rate-limiting step, offering a distinct therapeutic approach compared to agents that act downstream, such as ACE inhibitors or Angiotensin Receptor Blockers (ARBs).[1][8] This guide provides a detailed technical overview of Aliskiren's mechanism of action, its quantitative effects on RAAS components, and the experimental protocols used to measure these effects.

Mechanism of Action: Direct Renin Inhibition

Aliskiren is a potent and selective competitive inhibitor of human renin.[7][9] It binds with high affinity to the active site of the renin molecule (specifically the S1/S3 pocket), thereby preventing the enzymatic cleavage of angiotensinogen to Ang I.[4][9] This action constitutes the primary and rate-limiting step of the RAAS cascade.[5] By inhibiting this initial step, Aliskiren leads to a significant reduction in the formation of Ang I and, consequently, a decrease in the downstream production of Ang II and aldosterone.[1][8] This results in vasodilation, reduced sodium and water retention, and a subsequent lowering of blood pressure.[1]

Unlike ACE inhibitors and ARBs, which interrupt the negative feedback loop of Ang II on renin secretion and thus cause a reactive rise in plasma renin activity (PRA), Aliskiren directly suppresses PRA.[2][8] While Aliskiren, like other RAAS inhibitors, leads to a compensatory increase in plasma renin concentration (PRC), the enzymatic activity of this renin is effectively blocked.[8][9]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade and points of inhibition.

Quantitative Effects on RAAS Components

Clinical studies have consistently demonstrated Aliskiren's dose-dependent effects on key components of the RAAS. The administration of Aliskiren leads to a marked decrease in plasma renin activity (PRA), Angiotensin I, and Angiotensin II levels.

Aliskiren Monotherapy

In normotensive volunteers and hypertensive patients, Aliskiren monotherapy has been shown to significantly suppress the RAAS cascade.

| Parameter | Dose | Change from Baseline | Study Population | Reference |

| Plasma Renin Activity (PRA) | 150 mg | ▼ 65% (p<0.0001) | Hypertensive Patients | [10] |

| Angiotensin I (Ang I) | 150 mg/day (24 weeks) | ▼ 59.5 to 26.0 pg/mL (p<0.05) | Elderly CKD Patients | [11] |

| Angiotensin II (Ang II) | 150 mg/day (24 weeks) | ▼ 58.4 to 14.3 pg/mL (p<0.05) | Elderly CKD Patients | [11] |

| Angiotensin II (Ang II) | 640 mg (Day 8) | ▼ ~80% (vs. Placebo) | Normotensive Volunteers | [5] |

| Aldosterone (Plasma) | ≥80 mg/day | ▼ ~40% | Normotensive Volunteers | [12] |

| Aldosterone (Urine) | ≥80 mg/day | ▼ ~50% | Normotensive Volunteers | [12] |

Aliskiren in Combination Therapy

Other RAAS inhibitors (ACEIs, ARBs) and diuretics cause a reactive increase in PRA.[13] Co-administration of Aliskiren effectively counteracts this rise, leading to more comprehensive RAAS suppression.[10]

| Combination Therapy | Parameter | Change from Baseline | Reference |

| Ramipril (ACEI) Monotherapy | PRA | ▲ 90% | [10] |

| Aliskiren + Ramipril | PRA | Remained at or below baseline | [10][14] |

| Irbesartan (ARB) Monotherapy | PRA | ▲ 175% | [10] |

| Aliskiren + Irbesartan | PRA | Remained at or below baseline | [10][14] |

| Aliskiren + Hydrochlorothiazide (HCTZ) | PRA | Remained at or below baseline | [10][14] |

Experimental Protocols

The quantification of Aliskiren's effect on the RAAS relies on specific and sensitive assays for renin and its downstream products.

Measurement of Plasma Renin Activity (PRA)

PRA measures the enzymatic activity of renin in plasma, quantified by the rate of Ang I generation from endogenous angiotensinogen.[9][15]

Principle: Patient plasma is incubated at 37°C for a fixed period. During this incubation, renin present in the sample cleaves angiotensinogen to produce Ang I. To prevent the degradation of the newly formed Ang I or its conversion to Ang II, inhibitors of angiotensinases and ACE are added to the sample.[15] The amount of Ang I generated is then quantified, typically by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC/MS/MS).[15][16] The result is expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/hour).[9]

Detailed Protocol Steps:

-

Sample Collection: Blood is collected in a chilled EDTA tube. The patient should be ambulatory for at least 30 minutes prior to collection, as posture affects renin levels.[16]

-

Plasma Separation: The sample is centrifuged at a low temperature to separate plasma.

-

Incubation: The plasma is divided into two aliquots. One is kept at 4°C (baseline), while the other is incubated at 37°C for a specified time (e.g., 1.5 to 18 hours).[15] ACE and angiotensinase inhibitors are added to both.

-

Quantification of Angiotensin I: The concentration of Ang I in both the baseline and incubated samples is measured using a validated immunoassay or LC/MS/MS.[17]

-

Calculation: PRA is calculated by subtracting the baseline Ang I concentration from the post-incubation concentration and dividing by the incubation time.

Caption: General experimental workflow for measuring Plasma Renin Activity (PRA).

Measurement of Plasma Renin Concentration (PRC)

PRC measures the actual mass of renin protein in the plasma, irrespective of its enzymatic activity, using immunoassays.[9][18] These assays typically use two monoclonal antibodies to detect both active renin and its inactive precursor, prorenin.[15]

Measurement of Angiotensin I and II

Angiotensin levels are most accurately measured using highly sensitive and specific methods like LC/MS/MS or established radioimmunoassays (RIAs).[15][17] These methods allow for the precise quantification of the low picogram-per-milliliter concentrations of these peptides found in plasma.[11]

Conclusion

This compound provides a unique and effective mechanism for inhibiting the RAAS cascade. By directly targeting renin at the initial, rate-limiting step, it produces a profound and dose-dependent reduction in plasma renin activity and the subsequent formation of Angiotensin I and II.[1][5] This upstream blockade effectively lowers blood pressure and, unlike other RAAS agents, prevents the reactive rise in PRA, suggesting a more complete and sustained suppression of the system.[8][10] The quantitative assessment of these effects, through robust experimental protocols for PRA and angiotensin peptide measurement, is crucial for understanding its clinical pharmacology and optimizing its therapeutic use.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Aliskiren: a new inhibitor of renin-angiotensin aldosterone system activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. eoinobrien.org [eoinobrien.org]

- 8. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aliskiren reduces blood pressure and suppresses plasma renin activity in combination with a thiazide diuretic, an angiotensin-converting enzyme inhibitor, or an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Chapter 31: Renin-angiotensin-aldosterone system (RAS) [clinical-laboratory-diagnostics.com]

- 16. labcorp.com [labcorp.com]

- 17. academic.oup.com [academic.oup.com]

- 18. rcpath.org [rcpath.org]

Molecular Binding Sites of Aliskiren on Human Renin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Aliskiren, the first-in-class direct renin inhibitor, and its target, human renin. The elucidation of this binding mechanism through structural biology and biophysical methods has been pivotal in understanding its high affinity and specificity, offering a blueprint for rational drug design.

Introduction to Aliskiren and the Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren is a potent, non-peptide, orally active inhibitor of human renin, approved for the treatment of hypertension.[1] It targets the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, cleaves angiotensinogen to form angiotensin I. This is subsequently converted to the potent vasoconstrictor angiotensin II. By directly binding to the active site of renin, Aliskiren prevents this initial conversion, leading to a reduction in angiotensin I and II levels and subsequent blood pressure lowering.[2][3] The development of Aliskiren was heavily guided by molecular modeling and X-ray crystallography studies.[3]

The Aliskiren-Renin Binding Interface

Structural studies, primarily the X-ray crystal structure of the Aliskiren-renin complex (PDB ID: 2V0Z), have provided a detailed atomic-level view of the binding interaction.[4][5] Aliskiren occupies the extended active site of renin, mimicking the transition state of the angiotensinogen substrate.

The active site of renin is a deep cleft composed of several subsites (S sites) that accommodate the amino acid residues of its substrate. Aliskiren binds across multiple hydrophobic pockets, including S1, S1', S2', and S3.[2] A significant discovery from the crystal structure was Aliskiren's interaction with a previously unrecognized, large, and distinct sub-pocket that extends from the S3 site.[4] This pocket, termed the S3sp sub-pocket, is a key determinant for the high binding affinity and specificity of Aliskiren, as this pocket is distinct to renin and not present in other aspartic proteases like cathepsin D and pepsin.[1][4]

The high affinity of Aliskiren for renin is achieved through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

-

Hydrogen Bonding: Aliskiren acts as a transition state mimetic, forming crucial hydrogen bonds with the catalytic dyad of renin, Asp32 and Asp215.[1] The central hydroxyl group of Aliskiren is perfectly positioned to form hydrogen bonds with the carboxylate oxygen atoms of Asp32.[2] Additional hydrogen bonds are formed between other moieties of the drug and residues within the binding pocket, significantly contributing to its tight binding.[2]

-

Hydrophobic Interactions: The various lipophilic parts of the Aliskiren molecule engage in extensive hydrophobic interactions with the nonpolar side chains of amino acids lining the S1, S3, and S3sp pockets.[4][6]

The logical relationship of the RAAS pathway and Aliskiren's mechanism of action is visualized below.

References

- 1. eoinobrien.org [eoinobrien.org]

- 2. Aliskiren - Proteopedia, life in 3D [proteopedia.org]

- 3. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. shutterstock.com [shutterstock.com]

- 6. 2v0z - Crystal Structure of Renin with Inhibitor 10 (Aliskiren) - Summary - Protein Data Bank Japan [pdbj.org]

Unveiling the Anti-inflammatory Potential of Aliskiren Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aliskiren fumarate, the first-in-class direct renin inhibitor, is well-established for its antihypertensive effects. However, a growing body of preclinical evidence elucidates its significant anti-inflammatory properties, suggesting a therapeutic potential beyond blood pressure control. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound, supported by quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. By inhibiting the renin-angiotensin system (RAS) at its rate-limiting step, Aliskiren effectively attenuates the downstream inflammatory cascade mediated by Angiotensin II (Ang II), leading to a reduction in pro-inflammatory cytokines, adhesion molecules, and inflammatory markers. This document serves as a comprehensive resource for researchers and drug development professionals investigating the broader therapeutic applications of this compound.

Core Mechanism of Anti-inflammatory Action

Aliskiren's primary mechanism of action is the direct and competitive inhibition of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[1] This initial and rate-limiting step of the RAS cascade is a critical control point. By blocking this step, Aliskiren effectively reduces the production of Angiotensin II (Ang II), a potent vasoconstrictor and a key mediator of inflammation.[2][3]

The pro-inflammatory effects of Ang II are multifaceted and include:

-

Activation of Pro-inflammatory Signaling Pathways: Ang II activates critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways orchestrate the transcription of a wide array of pro-inflammatory genes.

-

Induction of Pro-inflammatory Cytokines and Chemokines: Ang II stimulates the production and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][6]

-

Upregulation of Adhesion Molecules: Ang II promotes the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, facilitating the recruitment and infiltration of inflammatory cells into tissues.

-

Generation of Oxidative Stress: Ang II contributes to oxidative stress by stimulating NADPH oxidase, leading to the production of reactive oxygen species (ROS), which further amplify the inflammatory response.

By reducing Ang II levels, Aliskiren effectively dampens these pro-inflammatory processes, leading to a demonstrable anti-inflammatory effect across various preclinical models.

Signaling Pathway Diagram

Caption: Aliskiren's inhibition of renin reduces Angiotensin II, thereby downregulating NF-κB and MAPK signaling and subsequent inflammation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize the dose-dependent effects of Aliskiren on key inflammatory markers in various animal models.

Table 1: Effect of Aliskiren on Inflammatory Markers in Cotton-Pellet-Induced Granuloma in Rats[7][8]

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-10 (pg/mL) | VCAM-1 (ng/mL) | hs-CRP (µg/mL) |

| Control (Positive) | - | 155 ± 10 | 45 ± 5 | 2.8 ± 0.3 | 1.8 ± 0.2 |

| Aliskiren | 15 | 140 ± 12 | 60 ± 8 | 2.5 ± 0.2 | 1.5 ± 0.1 |

| Aliskiren | 30 | 110 ± 9 | 55 ± 7 | 2.1 ± 0.2 | 1.2 ± 0.1 |

| Aliskiren | 60 | 120 ± 11 | 65 ± 9 | 2.0 ± 0.1 | 1.1 ± 0.1 |

| Dexamethasone | 1 | 105 ± 8 | 70 ± 10 | 1.9 ± 0.1 | 1.0 ± 0.1* |

* p < 0.05 compared to the positive control group.

Table 2: Effect of Aliskiren on Inflammatory Markers in Formalin-Induced Paw Edema in Rats[7]

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-10 (pg/mL) | VCAM-1 (ng/mL) |

| Control (Positive) | - | 180 ± 15 | 40 ± 6 | 3.0 ± 0.4 |

| Aliskiren | 15 | 165 ± 14 | 55 ± 7 | 2.7 ± 0.3 |

| Aliskiren | 30 | 130 ± 11 | 60 ± 8 | 2.3 ± 0.2 |

| Aliskiren | 60 | 140 ± 12 | 68 ± 9 | 2.2 ± 0.2 |

| Dexamethasone | 1 | 120 ± 10 | 75 ± 10 | 2.0 ± 0.1 |

* p < 0.05 compared to the positive control group.

Table 3: Effect of Aliskiren on Pro-inflammatory Cytokine mRNA Expression in LPS-Induced Neuroinflammation in Mice (Prefrontal Cortex)[4]

| Treatment Group | Dose (mg/kg, i.p.) | Relative TNF-α mRNA Expression | Relative IL-1β mRNA Expression | Relative IL-6 mRNA Expression |

| Control (LPS) | - | 1.00 (Baseline) | 1.00 (Baseline) | 1.00 (Baseline) |

| Aliskiren | 1 | ~0.8 | ~0.75 | ~0.85 |

| Aliskiren | 3 | ~0.6 | ~0.5 | ~0.6* |

| Aliskiren | 10 | ~0.4 | ~0.3 | ~0.4** |

* p < 0.05, ** p < 0.01 compared to the LPS control group.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vivo Model: Cotton-Pellet-Induced Granuloma in Rats[8]

This model assesses the effect of a substance on the proliferative phase of inflammation.

-

Animals: Male Wistar rats (180-220 g).

-

Materials: Sterile cotton pellets (10 ± 1 mg), this compound, Dexamethasone (positive control), vehicle (e.g., distilled water).

-

Procedure:

-

Anesthetize rats (e.g., with ether).

-

Implant four sterile cotton pellets subcutaneously in the ventral region, two on each side.

-

Administer Aliskiren (15, 30, and 60 mg/kg, p.o.), Dexamethasone (1 mg/kg, p.o.), or vehicle daily for 7 consecutive days.

-

On day 8, euthanize the animals and carefully dissect the granulomas encapsulated by the cotton pellets.

-

Record the wet weight of the granulomas.

-

Dry the granulomas in an incubator at 60°C for 24 hours and record the dry weight.

-

Calculate the percentage inhibition of granuloma formation compared to the vehicle-treated control group.

-

-

Biochemical Analysis: Collect blood samples via cardiac puncture for the measurement of serum inflammatory markers (TNF-α, IL-10, VCAM-1, hs-CRP) using ELISA kits.

Caption: Workflow for the cotton-pellet-induced granuloma model in rats.

In Vivo Model: Formalin-Induced Paw Edema in Rats[7]

This model is used to evaluate the anti-inflammatory effect on both neurogenic and inflammatory phases of pain and edema.

-

Animals: Male Wistar rats (180-220 g).

-

Materials: 2% Formalin solution, this compound, Dexamethasone, vehicle.

-

Procedure:

-

Measure the initial paw volume of the rats using a plethysmometer.

-

Administer Aliskiren (15, 30, and 60 mg/kg, p.o.), Dexamethasone (1 mg/kg, p.o.), or vehicle one hour before formalin injection.

-

Inject 0.1 mL of 2% formalin solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after formalin injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

-

-

Biochemical Analysis: At the end of the experiment, collect blood for the analysis of serum TNF-α and IL-10 levels.

In Vitro Model: High Glucose- and Angiotensin II-Induced Inflammation in Retinal Pigment Epithelium (RPE) Cells[9]

This model investigates the protective effects of Aliskiren against inflammation in a cellular model relevant to diabetic retinopathy.

-

Cell Line: Human Retinal Pigment Epithelial (ARPE-19) cell line.

-

Materials: DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin, D-glucose, Angiotensin II, this compound.

-

Procedure:

-

Culture ARPE-19 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Once confluent, starve the cells in serum-free medium for 24 hours.

-

Treat the cells with one of the following for 24-48 hours:

-

Normal glucose (5.5 mM)

-

High glucose (30 mM)

-

High glucose (30 mM) + Angiotensin II (e.g., 100 nM)

-

High glucose (30 mM) + Angiotensin II + Aliskiren (at various concentrations, e.g., 1, 10, 100 nM)

-

-

Harvest the cell culture supernatant and cell lysates.

-

-

Analysis:

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

-

Gene Expression Analysis: Analyze the mRNA expression of inflammatory markers in the cell lysates using RT-qPCR.

-

Western Blot: Assess the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key proteins (e.g., p65, p38, JNK, ERK) in the cell lysates.

-

Conclusion

The preclinical data presented in this technical guide strongly support the anti-inflammatory properties of this compound. By directly inhibiting renin, Aliskiren effectively downregulates the pro-inflammatory cascade mediated by the renin-angiotensin system. The dose-dependent reduction in key inflammatory cytokines and adhesion molecules, demonstrated across multiple in vivo and in vitro models, highlights its potential as a therapeutic agent for inflammatory conditions. Further investigation into the clinical relevance of these anti-inflammatory effects is warranted and could open new avenues for the application of this direct renin inhibitor. Researchers and drug development professionals are encouraged to consider these findings in the design of future studies aimed at exploring the full therapeutic spectrum of this compound.

References

- 1. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliskiren improves renal morphophysiology and inflammation in Wistar rats with 2K1C renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliskiren Attenuates the Inflammatory Response and Wound Healing Process in Diabetic Mice With Periodontal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of the Direct Renin Inhibitor Aliskiren on Urinary Albumin Excretion in Spontaneous Type 2 Diabetic KK-A y Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Effect of Different Doses of Aliskiren in Rat Models of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Aliskiren Fumarate's Impact on Cardiovascular Remodeling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which aliskiren fumarate, a direct renin inhibitor, influences cardiovascular remodeling. By targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), aliskiren demonstrates significant potential in mitigating pathological changes in the heart and vasculature associated with cardiovascular diseases. This document synthesizes preclinical and clinical findings, detailing the signaling pathways modulated by aliskiren and providing comprehensive experimental methodologies for further research.

Core Mechanism of Action

Aliskiren is a non-peptide, orally active inhibitor of the enzyme renin.[1] Renin is responsible for the conversion of angiotensinogen to angiotensin I, the initial and rate-limiting step in the RAAS cascade.[1] By directly binding to the active site of renin, aliskiren prevents this conversion, leading to a downstream reduction in the production of angiotensin II (Ang II) and aldosterone.[2] This inhibition of the RAAS is central to aliskiren's effects on blood pressure and its pleiotropic effects on cardiovascular remodeling.[1]

Impact on Key Signaling Pathways

Aliskiren's therapeutic effects extend beyond simple blood pressure reduction, influencing multiple signaling pathways implicated in cardiac hypertrophy, fibrosis, and vascular dysfunction.

The Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren's primary target is the RAAS. Its direct inhibition of renin leads to a decrease in plasma renin activity (PRA) and subsequent reductions in Ang I, Ang II, and aldosterone levels.[2][3] This comprehensive blockade of the RAAS cascade is a key differentiator from other RAAS inhibitors like ACE inhibitors and ARBs, which can lead to a compensatory rise in PRA.[4]

References

- 1. Aliskiren attenuates the effects of interleukin-6 on endothelial nitric oxide synthase and caveolin-1 in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Aliskiren Fumarate: A Detailed Protocol for In Vitro Renin Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliskiren, the first in a class of drugs known as direct renin inhibitors, is a potent and selective inhibitor of the enzyme renin.[1][2] Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][3][4][5] By directly binding to the active site of renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of downstream effectors, angiotensin II and aldosterone, which are potent vasoconstrictors and promoters of sodium and water retention.[1][3][6] This application note provides a detailed protocol for an in vitro renin inhibition assay using Aliskiren fumarate as a model inhibitor. The assay is based on a fluorescent resonance energy transfer (FRET) substrate, providing a sensitive and high-throughput method for evaluating the potency of renin inhibitors.

Mechanism of Action: Direct Renin Inhibition

The renin-angiotensin-aldosterone system plays a pivotal role in blood pressure regulation. A decrease in renal blood flow prompts juxtaglomerular cells in the kidneys to release renin.[4] Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[4] Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex.[1][4] Aldosterone promotes sodium and water reabsorption in the kidneys, leading to an increase in blood volume and, consequently, blood pressure.[1][7]

Aliskiren exerts its therapeutic effect by directly inhibiting renin at the initial, rate-limiting step of this cascade.[2][3] It binds to the S3bp binding site of renin, preventing it from acting on angiotensinogen.[1] This direct inhibition leads to a reduction in plasma renin activity (PRA) and a decrease in the production of both angiotensin I and angiotensin II.[8]

Signaling Pathway

Caption: The Renin-Angiotensin-Aldosterone System and the site of Aliskiren's inhibitory action.

Quantitative Data: Potency of Aliskiren

The inhibitory potency of Aliskiren is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Aliskiren | Human Renin | In vitro enzymatic assay | 0.6 | [8][9] |

| Aliskiren | Human Renin | In vitro enzymatic assay | 1.5 | [10] |

| Aliskiren | Human Renin | In vitro enzymatic assay | 0.72 | [11] |

| Aliskiren | Human Plasma Renin | Antibody-capture PRA assay | 10 - 14 | [12] |

Experimental Protocol: In Vitro Renin Inhibition Assay

This protocol describes a fluorometric assay for determining the in vitro inhibitory activity of Aliskiren against human recombinant renin. The assay utilizes a FRET-based substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

Materials and Reagents

-

Human Recombinant Renin

-

Fluorogenic Renin Substrate (e.g., a peptide with EDANS as the fluorophore and DABCYL as the quencher)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 340 nm and 490-510 nm, respectively.[13][14]

Experimental Workflow

Caption: A generalized workflow for the in vitro renin inhibition assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the human recombinant renin in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C.

-

Reconstitute the fluorogenic renin substrate in DMSO to create a stock solution. Protect from light and store at -20°C.

-

Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in DMSO to be used for the assay.

-

-

Assay Protocol:

-

Set up the 96-well plate with the following controls and experimental wells:

-

Blank (No Enzyme): Assay Buffer, Substrate.

-

Negative Control (No Inhibitor): Assay Buffer, Renin, DMSO (at the same final concentration as the inhibitor wells).

-

Inhibitor Wells: Assay Buffer, Renin, Aliskiren dilutions.

-

-

To each well, add the appropriate volume of Assay Buffer.

-

Add the corresponding volume of Aliskiren dilution or DMSO to the appropriate wells.

-

Add the diluted human recombinant renin to all wells except the blank.

-

Mix the contents of the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.

-

Immediately start monitoring the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the readings of all other wells.

-

Determine the rate of the reaction (slope of the linear portion of the kinetic curve) or the final fluorescence for endpoint assays.

-

Calculate the percentage of inhibition for each Aliskiren concentration using the following formula: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of Negative Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the Aliskiren concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Conclusion

This application note provides a comprehensive overview and a detailed protocol for performing an in vitro renin inhibition assay using this compound. The described fluorometric method is a robust and sensitive tool for researchers and drug development professionals to evaluate the potency of renin inhibitors and to further investigate the pharmacology of the renin-angiotensin-aldosterone system. Adherence to this protocol will enable the generation of reliable and reproducible data for the characterization of novel renin inhibitors.

References

- 1. Aliskiren - Wikipedia [en.wikipedia.org]

- 2. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 5. Renin Inhibition with Aliskiren: A Decade of Clinical Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. caymanchem.com [caymanchem.com]

- 14. resources.novusbio.com [resources.novusbio.com]

Application Note: A Robust HPLC-UV Method for the Quantification of Aliskiren Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive, accurate, and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Aliskiren fumarate in bulk drug substance and pharmaceutical dosage forms. The developed method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring a short runtime and excellent peak symmetry. This method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and research applications.

Introduction

Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[1][2] It acts by blocking the renin-angiotensin-aldosterone system (RAAS) at its first and rate-limiting step, the conversion of angiotensinogen to angiotensin I.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug and finished pharmaceutical products. This application note presents a validated HPLC-UV method that is simple, rapid, and suitable for high-throughput analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of Aliskiren is provided in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column, mobile phase, and pH. Aliskiren is soluble in phosphate buffer and n-octanol and highly soluble in water.[3]

Table 1: Physicochemical Properties of Aliskiren

| Property | Value | Reference |

| Chemical Name | (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate | [4] |

| Molecular Formula | C30H53N3O6 · 0.5 C4H4O4 | |

| Molecular Weight | 609.8 g/mol (free base 551.8) | [2][3] |

| Appearance | White to slightly yellowish crystalline powder | [2][3] |

| Solubility | Soluble in phosphate buffer, n-octanol; highly soluble in water | [3] |

| Bioavailability | Poor (approximately 2.5%) | [1] |

| Metabolism | Primarily metabolized by CYP3A4 | [1] |

Experimental Protocol

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The detailed chromatographic conditions are summarized in Table 2. The selection of a C18 column is based on its wide availability and suitability for retaining non-polar to moderately polar compounds like Aliskiren.[4][5] The mobile phase composition and pH are optimized to achieve good peak shape and resolution.

Table 2: Optimized HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05M Potassium dihydrogen phosphate buffer (pH 3.5 adjusted with Orthophosphoric acid) (45:55, v/v)[6][7] |

| Flow Rate | 1.0 mL/min[3][4][5][6][7] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 224 nm[6][7] |

| Run Time | 8 minutes[5][8] |

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate and adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in the ratio of 55:45 (v/v). Degas the mobile phase by sonication before use.[6][7]

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to dissolve. Make up the volume to the mark with the mobile phase.[6]

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting with the mobile phase.[6]

Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Aliskiren to a 100 mL volumetric flask. Add about 50 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 µg/mL).[6]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The validation results are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10-50 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.999[6] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL[5][9] |

| Limit of Quantification (LOQ) | 0.6 µg/mL[5][9] |

| Robustness | The method is robust for small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). |

System Suitability

System suitability tests are integral to ensure the performance of the chromatographic system. The acceptance criteria for system suitability are presented in Table 4. These parameters should be checked before starting any analytical run.

Table 4: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0[3] |

| Theoretical Plates | > 2000[3] |

| % RSD for Peak Area (n=6) | ≤ 2.0%[9] |

| % RSD for Retention Time (n=6) | ≤ 1.0% |

Workflow and Diagrams

The overall workflow for the HPLC-UV method development and validation for this compound quantification is depicted in the following diagrams.

Caption: Workflow for HPLC-UV Method Development and Validation.

Caption: Sample Preparation Protocol from Pharmaceutical Tablets.

Conclusion

The HPLC-UV method described in this application note is rapid, sensitive, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is straightforward and utilizes common reagents and instrumentation, making it easily adaptable for routine quality control laboratories. The comprehensive validation ensures the reliability of the results obtained using this method.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Application Notes and Protocols for Aliskiren Fumarate in HUVEC Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting cell culture experiments with Aliskiren fumarate using Human Umbilical Vein Endothelial Cells (HUVECs). This document includes methodologies for assessing cell proliferation, viability, and apoptosis, as well as an overview of the relevant signaling pathways.

Introduction

Aliskiren, the first orally active direct renin inhibitor, works by blocking the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] This mechanism makes it a valuable tool for studying the effects of RAAS inhibition on endothelial cell function. HUVECs are a widely used in vitro model for the vascular endothelium and are instrumental in investigating the pathophysiology of cardiovascular diseases and the effects of pharmacological agents.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Aliskiren on HUVECs and related endothelial cells.

Table 1: Effect of Aliskiren on HUVEC Proliferation

| Time Point | Vehicle Control (Cell Number) | Aliskiren (10 nM) (Cell Number) | P-value |

| 16 hours | (Reference Value) | Lower than control | P=0.0090 |

| 24 hours | (Reference Value) | Lower than control | P=0.0081 |

Data adapted from Nakagawa et al., 2018.[2]

Table 2: Effect of Aliskiren on Soluble (Pro)renin Receptor (s(P)RR) Release from HUVECs

| Time Point | Treatment | s(P)RR Concentration | P-value |

| 8 hours | Aliskiren (10 nM) | Significantly reduced vs. control | P<0.05 |

| 16-24 hours | Aliskiren (10 nM) | Significantly reduced vs. control | P<0.01 |

Data adapted from Nakagawa et al., 2018.[2]

Table 3: Effect of Aliskiren on Endothelial Progenitor Cell (EPC) Function (In Vitro)

| Parameter | Aliskiren Concentration | Observation |

| Migration | 1 µM, 10 µM, 50 µM | Dose-dependent increase |

| Proliferation | 1 µM, 10 µM, 50 µM | Dose-dependent increase |

| Adhesion | 1 µM, 10 µM, 50 µM | Dose-dependent increase |

Data adapted from a study on endothelial progenitor cells, which are closely related to HUVECs.[3]

Experimental Protocols

HUVEC Culture

Aseptic techniques should be strictly followed throughout the cell culture process.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% fetal bovine serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.05%)

-

Cell culture flasks (T-75)

-

Cell culture plates (96-well, 24-well, or 6-well, as needed)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture HUVECs in T-75 flasks with EGM-2 medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them. a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of EGM-2 medium and transfer the cell suspension to a conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh EGM-2 and seed into new flasks or plates at the desired density.

This compound Treatment

Materials:

-

This compound powder

-

Sterile, serum-free cell culture medium (e.g., DMEM) for stock solution preparation

-

EGM-2 medium

Procedure:

-

Prepare a stock solution of this compound in sterile, serum-free medium. For example, to prepare a 10 mM stock, dissolve the appropriate amount of this compound in the medium and filter-sterilize.

-

Seed HUVECs in appropriate cell culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

The day before the experiment, you may want to replace the growth medium with a medium containing a lower serum concentration to reduce the interference of growth factors in the serum.

-

On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 nM).[2]

-